A-Z Guide to the Structural Elucidation of Methyl 4-phenylbut-2-ynoate
A-Z Guide to the Structural Elucidation of Methyl 4-phenylbut-2-ynoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of robust research and development. This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structural elucidation of methyl 4-phenylbut-2-ynoate. As experimentally verified spectral data for this specific compound is not widely available, this document serves as both a predictive guide and a procedural blueprint. We will leverage foundational chemical principles to forecast the expected outcomes from a suite of modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is detailed, establishing a self-validating workflow that moves from basic molecular formula confirmation to the intricate assembly of the final molecular architecture.
Introduction: The Imperative for Rigorous Elucidation
Methyl 4-phenylbut-2-ynoate (C₁₁H₁₀O₂) is a compound of interest featuring a phenyl group, a methylene spacer, an internal alkyne, and a methyl ester. Each of these structural motifs imparts specific chemical properties, but their precise arrangement and connectivity must be unequivocally proven. An error in structural assignment, such as misplacing the alkyne or misidentifying an isomer, can invalidate subsequent biological, chemical, or material science data.
This guide is structured to mirror the logical workflow of a practicing analytical scientist. We begin with low-resolution techniques to gain a broad overview of the functional groups and molecular mass, followed by high-resolution NMR methods to assemble the atomic-level connectivity map of the molecule.
The Elucidation Workflow: A Multi-Technique Approach
A robust structural elucidation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence in the final structure.
Caption: A logical workflow for structure elucidation.
Foundational Analysis: Molecular Weight and Functional Groups
Mass Spectrometry (MS): Confirming the Molecular Formula
Expertise & Causality: The first and most fundamental question is: "What is the molecular weight?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. It not only provides the molecular weight but also the elemental composition, thereby confirming the molecular formula. This is the foundational data point upon which all subsequent interpretations are built.
Predicted Data:
-
Molecular Formula: C₁₁H₁₀O₂
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Monoisotopic Mass: 174.0681 u
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Expected HRMS (ESI+) Result: An [M+H]⁺ peak at m/z 175.0754 or an [M+Na]⁺ peak at m/z 197.0573.
Fragmentation Pattern: Electron Ionization (EI) would induce fragmentation, providing clues to the structure. Key expected fragments include:
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Loss of methoxy group (-OCH₃): [M - 31]⁺ at m/z 143.
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Loss of carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z 115.
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Tropylium ion: A characteristic peak for benzyl-containing compounds at m/z 91, formed from cleavage and rearrangement of the C₄-phenyl bond.[1]
Infrared (IR) Spectroscopy: Identifying Key Bonds
Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to identify the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides a quick checklist of the molecular components. For methyl 4-phenylbut-2-ynoate, we are specifically looking for evidence of the ester, the alkyne, and the aromatic ring.
Predicted Data: The IR spectrum is predicted to show several strong, characteristic absorption bands that correspond to the key functional groups within the molecule.
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3070-3030 | C-H Stretch | Aromatic Ring |
| ~2955 | C-H Stretch | Aliphatic (CH₂ & CH₃) |
| ~2250 | C≡C Stretch | Internal Alkyne (Key!) [2] |
| ~1715 | C=O Stretch | α,β-Unsaturated Ester (Key!) [3] |
| ~1600, ~1495 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ is highly diagnostic for the internal alkyne.[2] The strong carbonyl absorption at ~1715 cm⁻¹, slightly lower than a typical saturated ester, is indicative of conjugation with the alkyne system.[3]
Nuclear Magnetic Resonance (NMR): Assembling the Structure
NMR spectroscopy provides the detailed map of the carbon and proton skeleton. Through a series of 1D and 2D experiments, we can determine the exact placement and connectivity of every atom.
¹H NMR Spectroscopy: Defining the Proton Environments
Expertise & Causality: ¹H NMR tells us the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). In methyl 4-phenylbut-2-ynoate, we expect three distinct, isolated signals, as there are no protons on adjacent carbons to cause splitting.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Hₐ | 7.40 - 7.20 | Multiplet | 5H | Phenyl (Ar-H) |
| Hₑ | 3.75 | Singlet | 3H | Methoxy (-OCH₃) |
| Hₓ | 3.60 | Singlet | 2H | Methylene (-CH₂-) |
The key diagnostic feature here is the presence of two singlets for the aliphatic protons (Hₑ and Hₓ). This immediately suggests these proton groups have no adjacent proton neighbors, which is consistent with the proposed structure where they are separated by quaternary carbons (the alkyne and carbonyl groups).
¹³C and DEPT-135 NMR: Cataloging the Carbon Skeleton
Expertise & Causality: A broadband-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. However, it doesn't distinguish between CH, CH₂, and CH₃ groups. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run to resolve this ambiguity. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative (inverted).[4] Quaternary carbons (C) do not appear at all. By comparing the broadband ¹³C and DEPT-135 spectra, we can definitively assign the type of each carbon.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Label | Predicted δ (ppm) | Carbon Type | DEPT-135 Signal |
| C₁ | ~154 | C (Quaternary) | Absent |
| C₂, C₃ | ~85, ~75 | C (Quaternary) | Absent |
| C₄ | ~25 | CH₂ | Negative |
| C₅ | ~135 | C (Quaternary) | Absent |
| C₆, C₇, C₈ | ~128-129 | CH | Positive |
| C₉ | ~53 | CH₃ | Positive |
Comparing the two spectra would allow for the unambiguous identification of the three quaternary carbons of the ester, alkyne, and phenyl ring, the single negative CH₂ peak, the positive aromatic CH peaks, and the positive CH₃ peak.
2D NMR: The Final Proof of Connectivity
Expertise & Causality: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical.[5] HMBC reveals correlations between protons and carbons that are two or three bonds away, allowing us to build the molecular skeleton across the quaternary centers. A Heteronuclear Single Quantum Coherence (HSQC) experiment is used first to definitively link each proton to its directly attached carbon.[6]
Predicted 2D NMR Correlations:
-
HSQC:
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The methylene protons (Hₓ, ~3.60 ppm) will show a direct correlation to the methylene carbon (C₄, ~25 ppm).
-
The methyl protons (Hₑ, ~3.75 ppm) will show a correlation to the methoxy carbon (C₉, ~53 ppm).
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The aromatic protons (~7.3 ppm) will correlate to their respective aromatic carbons (~128-129 ppm).
-
-
HMBC (Key Correlations for Assembly):
-
Connecting the Phenyl and Methylene Groups: The methylene protons (Hₓ) will show a 3-bond correlation to the aromatic CH carbons (C₆) and a 2-bond correlation to the quaternary aromatic carbon (C₅).
-
Connecting the Methylene to the Alkyne: The methylene protons (Hₓ) will show 2-bond and 3-bond correlations to the two alkyne carbons (C₃ and C₂).
-
Connecting the Ester Group: The methyl protons (Hₑ) will show a strong 2-bond correlation to the carbonyl carbon (C₁). This proves the methyl group is part of the ester.
-
Confirming the Backbone: The methyl protons (Hₑ) will also show a 3-bond correlation to the alkyne carbon C₂. This final correlation links the ester function to the alkyne, completing the entire carbon backbone.
-
Caption: Key HMBC correlations confirming the molecular backbone.
Synthesis of Evidence and Final Confirmation
The power of this workflow lies in its self-validating nature.
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HRMS establishes the molecular formula: C₁₁H₁₀O₂.
-
¹³C NMR confirms 11 unique carbon signals (some aromatic may overlap).
-
¹H NMR confirms 10 protons, distributed as expected (5 Ar-H, 2 CH₂, 3 CH₃).
-
IR Spectroscopy confirms the key functional groups: alkyne (C≡C), ester (C=O), and aromatic ring.
-
DEPT-135 confirms the presence of one CH₂ group, one CH₃ group, and five CH groups, consistent with the formula.
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HMBC unequivocally connects the isolated fragments (phenyl, CH₂, C≡C, and COOCH₃) in the correct sequence, ruling out any other possible isomers.
The convergence of all these data points provides an unassailable confirmation of the structure as methyl 4-phenylbut-2-ynoate.
Standard Operating Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[1] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]
-
1D Spectra Acquisition:
-
Tune and match the probe for ¹H and ¹³C nuclei.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H spectrum, ensuring proper setting of spectral width and acquisition time.
-
Acquire the broadband-decoupled ¹³C spectrum.
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Acquire the DEPT-135 spectrum using standard pulse program parameters.
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected HSQC experiment to determine one-bond C-H correlations.
-
Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.
-
FTIR Spectroscopy
-
Sample Preparation: If the sample is a liquid or oil, place a small drop between two KBr or NaCl salt plates to create a thin film. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FTIR spectrometer. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample holder first and subtract it from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the data in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The instrument's high resolving power will allow for the determination of the accurate mass to within 5 ppm, enabling molecular formula confirmation using the instrument's software.
References
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
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Chemistry LibreTexts. (2023). DEPT C-13 NMR Spectroscopy. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. emerypharma.com [emerypharma.com]
- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]
